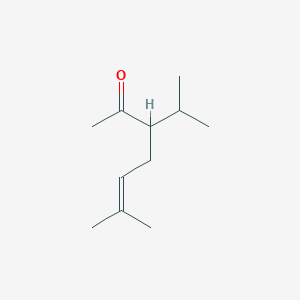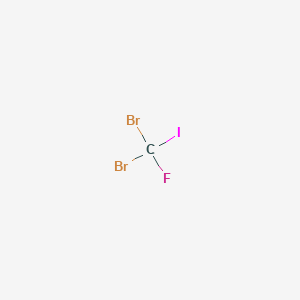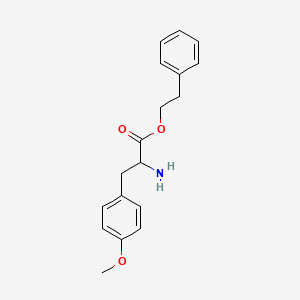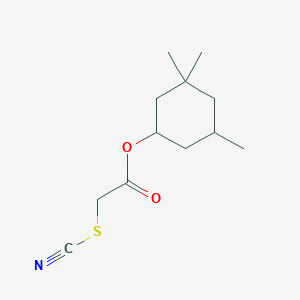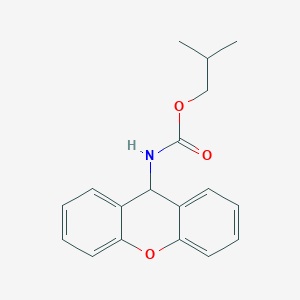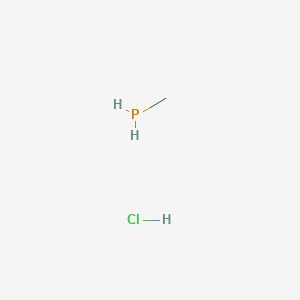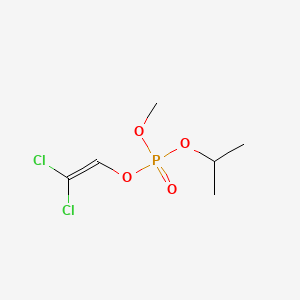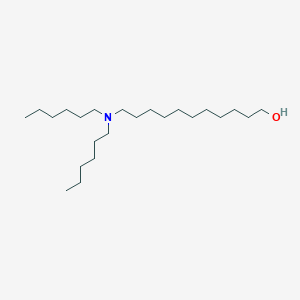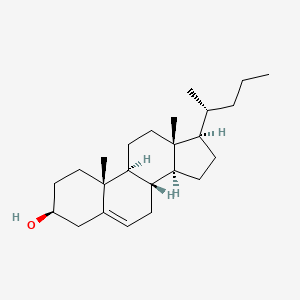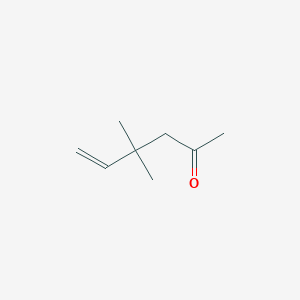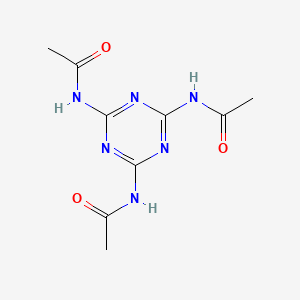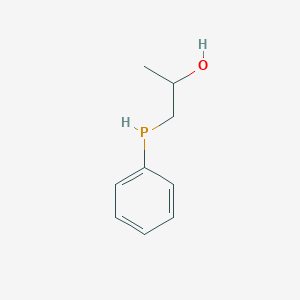
1-(Phenylphosphanyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylphosphanyl)propan-2-ol is an organophosphorus compound that features a phenyl group attached to a phosphanyl group, which is further connected to a propan-2-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Phenylphosphanyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Phenylphosphanyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the phosphanyl group to phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the propan-2-ol moiety can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides (e.g., HCl, HBr) and sulfonates (e.g., tosyl chloride) in the presence of a base or acid catalyst.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Phenylphosphanyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(Phenylphosphanyl)propan-2-ol exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phenylphosphanyl group can donate electron density to metal ions, stabilizing various oxidation states and facilitating catalytic transformations. The propan-2-ol moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-(Phenylphosphanyl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.
1-(Phenylphosphanyl)butan-2-ol: Similar structure but with a butan-2-ol moiety.
Diphenylphosphine: Lacks the hydroxyl group but contains two phenyl groups attached to the phosphorus atom.
Uniqueness: 1-(Phenylphosphanyl)propan-2-ol is unique due to the presence of both a phenylphosphanyl group and a propan-2-ol moiety. This combination allows for versatile reactivity and the ability to form stable complexes with various metal ions, making it valuable in catalysis and other applications.
Eigenschaften
CAS-Nummer |
2328-18-9 |
|---|---|
Molekularformel |
C9H13OP |
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
1-phenylphosphanylpropan-2-ol |
InChI |
InChI=1S/C9H13OP/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3 |
InChI-Schlüssel |
MIQZBDOWIXINMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CPC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


